molecular formula C18H23NO3S2 B2821471 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide CAS No. 1203328-55-5

2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide

Cat. No.: B2821471
CAS No.: 1203328-55-5
M. Wt: 365.51
InChI Key: QOORAQYSKLDIPX-UHFFFAOYSA-N
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Description

2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide (CAS 1203328-55-5) is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a molecular weight of 365.51 g/mol and a defined structure that incorporates a tetrahydro-2H-pyran (oxane) ring core, a 2-thienyl moiety, and a 2-phenyl-ethane-sulfonamide chain . The sulfonamide functional group is a privileged pharmacophore in drug development, known to confer a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase effects, which are relevant in the treatment of various disease states . Furthermore, structurally related thiophene derivatives have been investigated in patent literature for their potential as anti-cancer and antiviral agents, particularly against flavivirus infections . This combination of structural features makes this compound a valuable scaffold for researching new therapeutic agents, particularly in the fields of oncology and infectious diseases. Researchers can utilize this reagent as a building block or a key intermediate in the synthesis of more complex molecules, or as a reference standard in biochemical and cellular assays to explore structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c20-24(21,14-8-16-5-2-1-3-6-16)19-15-18(9-11-22-12-10-18)17-7-4-13-23-17/h1-7,13,19H,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOORAQYSKLDIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Preliminary studies suggest that compounds containing thiophene and oxane moieties exhibit significant antimicrobial properties. The mechanisms often involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Case Study: Antibacterial Efficacy

  • A study evaluated the antibacterial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the thiophene ring enhances antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL compared to standard antibiotics .

Anti-inflammatory Properties

Research has indicated that sulfonamides can exhibit anti-inflammatory effects through the inhibition of specific pathways involved in inflammation. The compound's ability to interact with various enzymes may contribute to its potential in treating inflammatory diseases.

Case Study: Inhibition Studies

  • In vitro studies have shown that similar sulfonamide compounds can significantly reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory disorders .

Anticancer Potential

The structural complexity of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide positions it as a candidate for anticancer research. Its interactions with cellular pathways may inhibit tumor growth or induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assays

  • In laboratory settings, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis .

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison:

Sulfonamide Core : Critical for hydrogen bonding and enzyme inhibition.

Heterocyclic Substituents : The oxane and thiophene groups influence solubility and conformational rigidity.

Aromatic Systems : The phenyl group may enhance hydrophobic interactions.

Comparative Analysis:

Compound Name Structural Differences Potential Functional Implications Source of Analogy
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... Oxazolidinone core vs. oxane; trifluoromethylphenyl vs. thiophene-oxane Enhanced metabolic stability due to trifluoromethyl groups; oxazolidinone may improve bioavailability . Patent EP 2 697 207 B1
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide Ethene spacer vs. ethane; chlorophenyl vs. phenyl; benzyl vs. oxane-thiophene Reduced steric hindrance from ethene spacer; chlorophenyl may increase electrophilicity . Enamine Ltd Building Blocks Catalogue
N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-... benzamide Benzamide vs. sulfonamide; nitro group introduces polarity Nitro group may enhance binding to nitroreductases; benzamide could alter target selectivity . Japanese Patent Documentation
1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)... Bicyclic core vs. oxane; tert-butyl group vs. thiophene Bicyclic structure imposes rigidity; tert-butyl may improve membrane permeability . RSC Supplementary Material

Key Findings:

  • Solubility : Thiophene-containing derivatives (e.g., the target compound) may display lower aqueous solubility compared to chlorophenyl or nitro-substituted analogs due to increased hydrophobicity .
  • Synthetic Complexity : The oxane-thiophene linkage in the target compound likely requires multi-step synthesis, contrasting with simpler ethene-linked sulfonamides .

Biological Activity

2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including a phenyl group, a thiophene ring, and an oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S, with a molecular weight of 381.5 g/mol. The presence of the thiophene and oxane rings suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC21H23N3O2SC_{21}H_{23}N_{3}O_{2}S
Molecular Weight381.5 g/mol
Structural FeaturesPhenyl, Thiophene, Oxane

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiophene and oxane moieties exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains and fungi. The mechanisms of action often involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

  • Case Study: Antibacterial Efficacy
    • A study evaluated the antibacterial activity of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the thiophene ring enhances antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL compared to standard antibiotics .

Anti-inflammatory Properties

Sulfonamide derivatives are known for their anti-inflammatory effects. The biological activity of this compound may be attributed to its ability to inhibit specific inflammatory pathways.

  • Case Study: Inhibition of Inflammatory Mediators
    • Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. In vitro assays demonstrated a dose-dependent decrease in COX activity when treated with sulfonamide derivatives .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar moieties have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • A recent study evaluated the cytotoxic effects of related sulfonamide compounds on various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). Results showed that certain derivatives exhibited IC50 values as low as 0.1 µM, indicating potent anticancer activity .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that sulfonamides generally have favorable absorption characteristics but may vary in their metabolism.

Parameter Value
AbsorptionHigh
DistributionModerate
MetabolismHepatic
ExcretionRenal

Q & A

Basic: What are the recommended synthetic routes for 2-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide?

Methodological Answer:
Synthesis typically involves multi-step pathways:

  • Step 1: Preparation of the oxane-thiophene precursor via nucleophilic substitution or cyclization. For example, reacting 4-mercaptooxane with 2-bromothiophene under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Alkylation of the oxane-thiophene intermediate with a bromomethyl sulfonamide derivative. Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .
    Key Considerations: Optimize reaction time (12–24 hrs) and temperature (60–80°C) to avoid side products like over-alkylation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.20–7.80 ppm for phenyl/thiophene), oxane protons (δ 3.50–4.20 ppm), and sulfonamide NH (δ ~10.50 ppm) .
    • ¹³C NMR: Confirm sulfonamide carbon (δ ~55 ppm) and oxane carbons (δ ~70 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Infrared (IR): Detect sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and C-S bonds (~750 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELX-2018 for structure solution and refinement .
  • Software Workflow:
    • Data integration with SAINT and absorption correction with SADABS .
    • Refinement in SHELXL with anisotropic displacement parameters. Validate using WinGX for geometry analysis .
  • Key Metrics: Report R-factor (<5%), bond length/angle deviations, and hydrogen-bonding networks .

Advanced: What strategies are used to study protein-target interactions of this sulfonamide?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip. Measure binding affinity (KD) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Cellular Assays: Use luciferase reporters or Western blotting to evaluate downstream effects (e.g., inhibition of NF-κB or kinase pathways) .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:

  • Modifiable Regions:

    • Oxane Ring: Replace with piperidine or cyclohexane to alter steric bulk .
    • Thiophene Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
  • Data Table: SAR Trends

    ModificationActivity Change (IC₅₀)Key Reference
    Oxane → Piperidine2-fold decrease
    Thiophene → -CF₃5-fold increase

Basic: How to address purity challenges during synthesis?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities. Target ≥98% purity .
  • Common Impurities:
    • Unreacted Oxane Precursor: Retains at lower retention time.
    • Di-Substituted Byproducts: Mitigate via controlled stoichiometry (1:1 molar ratio of intermediates) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic environments?

Methodological Answer:

  • Sulfonamide Reactivity: The -SO₂NH- group undergoes nucleophilic attack at sulfur. Monitor via ¹H NMR by observing NH proton disappearance .
  • Thiophene Stability: Thiophene rings resist electrophilic substitution under mild conditions but may degrade in strong acids (e.g., H₂SO₄) .

Basic: How to assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility: Use shake-flask method in PBS (pH 7.4) or DMSO. Centrifuge (10,000 rpm) and quantify supernatant via UV-Vis (λmax ~260 nm) .
  • Stability: Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Analyze degradation products via LC-MS over 24 hrs .

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